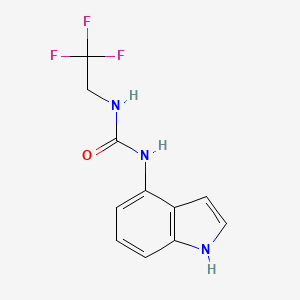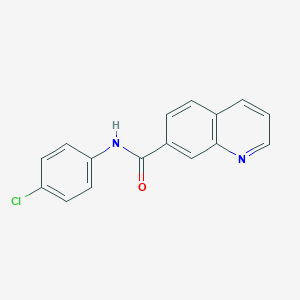![molecular formula C15H16N4O4S B2557477 1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine CAS No. 71422-42-9](/img/structure/B2557477.png)
1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Molecular Structure Analysis
The compound has a molecular formula of C10H13N3O2. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is substituted with a 4-nitrophenylsulfonyl group and a 2-pyridinyl group .Scientific Research Applications
Synthesis and Antibacterial Activities
Researchers have synthesized novel piperazine derivatives with potential antibacterial activities. For example, the study by Wu Qi (2014) focused on designing and synthesizing novel piperazine derivatives and testing their antibacterial activities against different pathogens. These compounds were found to exhibit significant antibacterial properties, indicating their potential application in developing new antibacterial agents (Wu Qi, 2014).
Anticancer Evaluation
In the context of anticancer research, compounds with a piperazine substituent have shown promising results against various cancer cell lines. Kostyantyn Turov (2020) reported that specific piperazine derivatives displayed significant anticancer activity, suggesting their potential use in cancer therapy (Kostyantyn Turov, 2020).
Anti-malarial Agents
Studies on piperazine sulfonamides have identified their activity against Plasmodium falciparum, highlighting their potential as anti-malarial agents. A study by D. Martyn et al. (2010) discovered two piperazine sulfonamides with promising anti-malarial properties, emphasizing the critical role of specific functional groups in their activity (D. Martyn et al., 2010).
Drug Design Applications
The versatility of piperazine and its derivatives in drug design has been well-documented. N. Meanwell and O. Loiseleur (2022) reviewed the applications of piperazine and homopiperazine in the design of bioactive compounds, illustrating their significance in medicinal chemistry and drug development (N. Meanwell & O. Loiseleur, 2022).
Antifungal Activity
Research on the novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings demonstrated moderate to good antifungal activity, with specific compounds showing sensitivity to various fungal strains. This study by Sunil N Darandale et al. (2013) highlights the potential of piperazine derivatives in treating fungal infections (Sunil N Darandale et al., 2013).
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c20-19(21)13-4-6-14(7-5-13)24(22,23)18-11-9-17(10-12-18)15-3-1-2-8-16-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOCVAORAMJCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
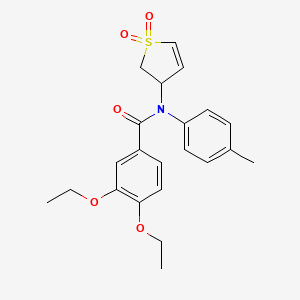

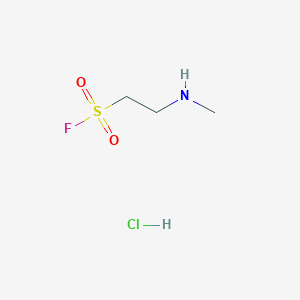
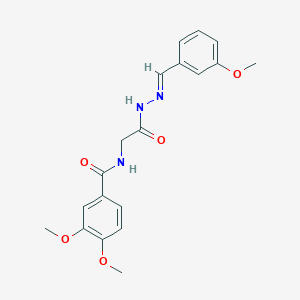
![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)

![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)
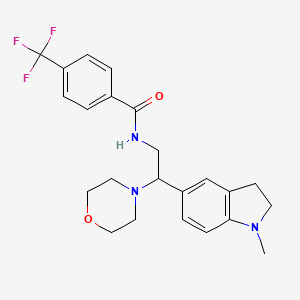
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2557411.png)
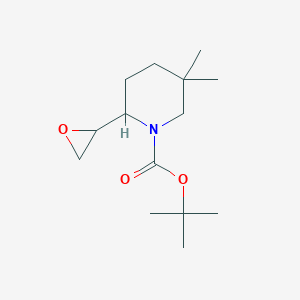
![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)
